molecular formula C17H12N2O3S B10816994 6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B10816994
M. Wt: 324.4 g/mol
InChI Key: BDURFCILXFCAKG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-326366 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Cyclohexenyl Intermediate: This involves the reaction of cyclohexene with an appropriate reagent to introduce the desired functional groups.

    Formation of the Imidazolidinetrione Core: This step involves the reaction of the cyclohexenyl intermediate with other reagents to form the imidazolidinetrione core structure.

    Introduction of the Piperazinyl Group:

Chemical Reactions Analysis

WAY-326366 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-326366 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-326366 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

WAY-326366 can be compared with other similar compounds, such as:

WAY-326366 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C17H12N2O3S/c1-22-10-4-2-9(3-5-10)12-7-6-11-15-16(23-17(11)18-12)13(20)8-14(21)19-15/h2-8H,1H3,(H2,19,20,21)

InChI Key

BDURFCILXFCAKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=CC(=O)N4)O

Origin of Product

United States

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